molecular formula C11H7F3N4O2S B7774633 (E)-2-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid

(E)-2-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid

Cat. No.: B7774633
M. Wt: 316.26 g/mol
InChI Key: MIYIRGYGJVVREI-PJQLUOCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a benzoic acid moiety, and a trifluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Benzoic Acid: The triazole derivative is then coupled with benzoic acid under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

(E)-2-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with enzyme active sites or receptor binding sites, potentially inhibiting their function or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid
  • (E)-2-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenylacetic acid

Uniqueness

(E)-2-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4O2S/c12-11(13,14)9-16-17-10(21)18(9)15-5-6-3-1-2-4-7(6)8(19)20/h1-5H,(H,17,21)(H,19,20)/b15-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYIRGYGJVVREI-PJQLUOCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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